molecular formula C18H19BrN2O2 B2614219 2-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide CAS No. 2034406-85-2

2-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide

Cat. No.: B2614219
CAS No.: 2034406-85-2
M. Wt: 375.266
InChI Key: RHIUQLQODNRJPD-UHFFFAOYSA-N
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Description

2-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a pyridine ring

Scientific Research Applications

2-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The bromination of benzamide can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The oxan-4-yl and pyridin-3-yl groups are then introduced through nucleophilic substitution reactions, often using oxane and pyridine derivatives under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide is unique due to its combination of a bromine atom, an oxane ring, and a pyridine ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-bromo-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c19-16-6-2-1-5-15(16)18(22)21-17(13-7-10-23-11-8-13)14-4-3-9-20-12-14/h1-6,9,12-13,17H,7-8,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIUQLQODNRJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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